molecular formula C19H17N3OS B1222577 3-methyl-N-[[(2-methyl-5-quinolinyl)amino]-sulfanylidenemethyl]benzamide

3-methyl-N-[[(2-methyl-5-quinolinyl)amino]-sulfanylidenemethyl]benzamide

Cat. No. B1222577
M. Wt: 335.4 g/mol
InChI Key: WLXSYJWBJDTIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[[(2-methyl-5-quinolinyl)amino]-sulfanylidenemethyl]benzamide is a member of quinolines.

Scientific Research Applications

Fluorescent Anion Sensing

3-methyl-N-[[(2-methyl-5-quinolinyl)amino]-sulfanylidenemethyl]benzamide derivatives have been explored for their potential in fluorescent anion sensing. These derivatives exhibit efficient fluorescence quenching by various anions, including halides, acetate, pyrophosphate, and nucleotide anions, which is attributed to their high acidity and rigid preorganized structure (Dorazco‐González et al., 2014).

Antitumor Agent Potential

Another application is in the field of antitumor agents. Specific derivatives of this compound have shown potential as antitumor agents. For example, CB30865, a quinazolin-4-one derivative, exhibits high growth-inhibitory activity and unique biochemical characteristics such as non-phase-specific cell-cycle arrest. Efforts have been made to develop water-soluble analogues of this class for better in vivo evaluation (Bavetsias et al., 2002).

Pharmacological Studies

In pharmacology, derivatives of 3-methyl-N-[[(2-methyl-5-quinolinyl)amino]-sulfanylidenemethyl]benzamide have been synthesized and evaluated for their potential as receptor antagonists. For instance, compounds with modifications to reduce human ether-a-go-go-related gene (hERG) liabilities while maintaining potency as human MCH receptor 1 antagonists have been developed (Kasai et al., 2012).

properties

Product Name

3-methyl-N-[[(2-methyl-5-quinolinyl)amino]-sulfanylidenemethyl]benzamide

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

3-methyl-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C19H17N3OS/c1-12-5-3-6-14(11-12)18(23)22-19(24)21-17-8-4-7-16-15(17)10-9-13(2)20-16/h3-11H,1-2H3,(H2,21,22,23,24)

InChI Key

WLXSYJWBJDTIGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC(=N3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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